Colestiramina

Descripción general

Descripción

Cholestrylamine is a synthetic compound that has become increasingly popular in scientific research due to its unique properties. It is a polyamine derivative, which is a type of compound that contains two or more amine groups. Cholestrylamine is a colorless, odorless, and non-toxic compound that is composed of a choline moiety and a polyamine chain. It is used in a variety of laboratory experiments, including those involving drug delivery, cell culture, and nanotechnology.

Aplicaciones Científicas De Investigación

Modulación de los Ácidos Biliares

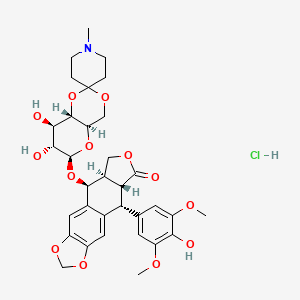

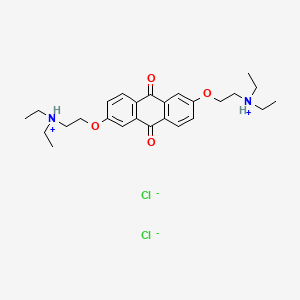

La colestiramina, también conocida como this compound, es un secuestrador de ácidos biliares {svg_1}. Es una resina no digerible cargada positivamente que se une a los ácidos biliares en el intestino para formar un complejo insoluble, que se excreta en las heces {svg_2}. Esta unión reduce la recirculación enterohepática de los ácidos biliares, lo que libera la regulación de retroalimentación en la conversión de colesterol a ácidos biliares en el hígado {svg_3}.

Tratamiento de la Hipercolesterolemia

La this compound se utiliza principalmente para el tratamiento de la hipercolesterolemia primaria y la hipercolesterolemia asociada con hipertrigliceridemia leve {svg_4}. La disminución resultante en el contenido de colesterol de los hepatocitos aumenta la expresión del receptor LDL, lo que a su vez reduce la concentración de colesterol LDL en suero {svg_5}.

Tratamiento del Prurito Colestático

La this compound se ha utilizado ampliamente para tratar el prurito colestático, especialmente en la colangitis esclerosante primaria {svg_6}.

Tratamiento de la Diabetes Mellitus Tipo 2 (DMT2) y el Síndrome Metabólico

Estudios recientes demuestran el importante papel de los secuestradores de ácidos biliares como la this compound en el tratamiento de la diabetes mellitus tipo 2 (DMT2), el síndrome metabólico {svg_7} así como la resistencia a la insulina {svg_8}.

Manejo de la Diarrea por Malabsorción de Ácidos Biliares

La modulación de la homeostasis de los ácidos biliares por la this compound tiene un buen efecto clínico en el manejo de la diarrea por malabsorción de ácidos biliares {svg_9}.

Regulación del Colesterol Hepático

La interrupción de la circulación enterohepática de los ácidos biliares mediante el tratamiento con this compound aumenta la demanda hepática de colesterol {svg_10}. El hígado puede responder a esta situación mediante una mayor síntesis de colesterol y una mayor absorción del colesterol de las lipoproteínas {svg_11}.

Impacto en la Microbiota Intestinal

La modulación del metabolismo de los ácidos biliares por la this compound podría alterar el metabolismo energético, la glucosa y los lípidos a través de los cambios en la microbiota intestinal {svg_12}.

Impacto en el Metabolismo Energético, de la Glucosa y de los Lípidos

El tratamiento con this compound podría alterar el metabolismo energético, de la glucosa y de los lípidos {svg_13}. Esto está relacionado con la comunidad de microbiota intestinal, lo que impacta en gran medida el metabolismo del huésped {svg_14}.

Mecanismo De Acción

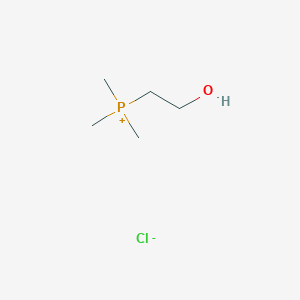

Cholestyramine forms a resin that acts as a bile acid sequestrant to limit the reabsorption of bile acids in the gastrointestinal tract . Cholestyramine resin is a strong anion exchange resin, allowing it to exchange its chloride anions with anionic bile acids present in the gastrointestinal tract and form a strong resin matrix .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Cholesterylamine plays a crucial role in biochemical reactions by binding to bile acids in the gastrointestinal tract. This binding prevents the reabsorption of bile acids, leading to their excretion in the feces . The primary biomolecules that cholesterylamine interacts with are bile acids, which are synthesized from cholesterol in the liver . The interaction between cholesterylamine and bile acids is facilitated by the quaternary ammonium groups on the resin, which exchange chloride anions with the anionic bile acids .

Cellular Effects

Cholesterylamine affects various types of cells and cellular processes. By binding to bile acids, cholesterylamine reduces the reabsorption of these acids, leading to a decrease in cholesterol levels in the blood . This reduction in cholesterol levels can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the liver increases the conversion of cholesterol to bile acids to compensate for the loss, which can affect the expression of genes involved in cholesterol metabolism .

Molecular Mechanism

At the molecular level, cholesterylamine exerts its effects by forming a resin that acts as a bile acid sequestrant . The resin exchanges its chloride anions with the anionic bile acids present in the gastrointestinal tract, forming a strong resin matrix . This binding interaction prevents the reabsorption of bile acids, leading to their excretion in the feces. As a result, the liver converts more cholesterol into bile acids to maintain normal levels, thereby lowering plasma cholesterol levels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cholesterylamine can change over time. The stability and degradation of cholesterylamine are important factors to consider. Cholesterylamine is relatively stable, but its long-term effects on cellular function have been observed in both in vitro and in vivo studies . Over time, the continuous use of cholesterylamine can lead to a sustained reduction in cholesterol levels and an increase in bile acid excretion .

Dosage Effects in Animal Models

The effects of cholesterylamine vary with different dosages in animal models. At lower doses, cholesterylamine effectively reduces cholesterol levels without significant adverse effects . At higher doses, toxic or adverse effects such as gastrointestinal discomfort and nutrient malabsorption may occur . The threshold effects observed in these studies indicate that careful dosage management is essential to maximize the benefits of cholesterylamine while minimizing potential risks .

Metabolic Pathways

Cholesterylamine is involved in metabolic pathways related to bile acid metabolism. By binding to bile acids in the gastrointestinal tract, cholesterylamine prevents their reabsorption and promotes their excretion . This process leads to an increase in the conversion of cholesterol to bile acids in the liver, which helps to lower plasma cholesterol levels . The enzymes and cofactors involved in this pathway include cholesterol 7α-hydroxylase, which catalyzes the rate-limiting step in bile acid synthesis .

Transport and Distribution

Cholesterylamine is transported and distributed within the gastrointestinal tract. It interacts with bile acids in the intestines, forming an insoluble complex that is excreted in the feces . The transporters and binding proteins involved in this process include bile acid transporters, which facilitate the movement of bile acids within the gastrointestinal tract . Cholesterylamine’s localization and accumulation are primarily within the intestines, where it exerts its effects .

Subcellular Localization

The subcellular localization of cholesterylamine is primarily within the gastrointestinal tract, where it binds to bile acids . The activity and function of cholesterylamine are influenced by its localization within the intestines.

Propiedades

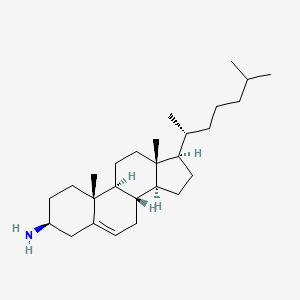

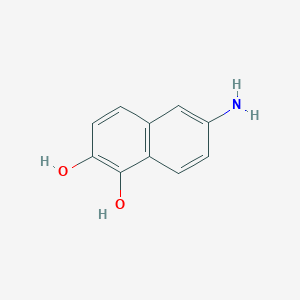

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H47N/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25H,6-8,10-17,28H2,1-5H3/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGPZWPHDULZYFR-DPAQBDIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)N)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)N)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H47N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60943681 | |

| Record name | Cholest-5-en-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60943681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2126-93-4 | |

| Record name | Cholesterylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2126-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholesterylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002126934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cholest-5-en-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60943681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 7-chloro-6,7,8-trideoxy-2-O-hexadecanoyl-6-{[hydroxy(1-methyl-4-propylpyrrolidin-2-yl)methylidene]amino}-1-thiooctopyranoside--hydrogen chloride (1/1)](/img/structure/B1195577.png)

![(2R)-2-amino-6-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]hexanoic acid](/img/structure/B1195589.png)

![2-[Dodecoxy(hydroxy)phosphoryl]oxyethyl-trimethylazanium](/img/structure/B1195590.png)